S-8921

概要

説明

S-8921は、回腸ナトリウム依存性胆汁酸共輸送体(IBAT)の阻害剤として知られる化学化合物です。 この化合物は、特にコレステロール値の管理とアテローム性動脈硬化の予防における潜在的な治療用途のために注目を集めています .

準備方法

S-8921の合成には、いくつかの重要なステップが含まれます。合成経路の1つは、3-ペンタノンとホスホネートのワーズワース・エモンズ縮合から始まり、共役エステルを生成します。このエステルは、炭素上のパラジウムの存在下で二重結合水素化を受け、飽和エステルになります。次に、エチルエステル基は塩基性条件下で加水分解されてカルボン酸を生成し、これは続いてチオニルクロリドを使用して酸塩化物として活性化されます。 最後のステップは、メチルプロピオレートの銀アセチリドを酸塩化物でアシル化してオキソエステル中間体を形成することです .

化学反応の分析

S-8921は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、アセトン中のジョーンズ試薬などの試薬を使用して酸化させることができ、ケトエステルの形成につながります.

科学研究への応用

This compoundは、以下を含む科学研究への応用について広く研究されてきました。

科学的研究の応用

S-8921 is an ileal Na+/bile acid cotransporter (IBAT) inhibitor that impacts serum cholesterol, liver enzymes, low-density lipoprotein receptor activity, and atherosclerosis . Studies suggest that this compound could be useful in treating hypercholesterolemia .

Inhibition of Ileal Na+/Bile Acid Cotransporter

this compound inhibits the ileal Na+/bile acid cotransporter, which is important in the enterohepatic circulation of bile acids . Studies using the COS7 cell line, which constitutively expresses the cotransporter, show that this compound can dose-dependently inhibit the uptake of [3H] taurocholate .

Effects on Cholesterol and Bile Acids

In heterozygous Watanabe heritable hyperlipidemic rabbits, administration of this compound (0.01% to 0.1% in diet) for 1 to 2 weeks decreased serum cholesterol by 29% to 37% and increased fecal excretion of measured bile acids by 60% to 180%, compared to controls . this compound impacts serum cholesterol, liver enzymes, low density lipoprotein receptor activity, and atherosclerosis .

Impact on Liver Enzymes and LDL Receptors

this compound treatment increased liver microsomal cholesterol 7alpha-hydroxylase and 3-hydroxy-3-methylglutaryl coenzyme A reductase activities by 75% to 84% and 84% to 89%, respectively . In normal New Zealand White rabbits, this compound (0.1% in diet) for 2 weeks increased hepatic low density lipoprotein receptor expression, which was assessed by Northern blot analysis .

Atherosclerosis

In cholesterol-fed New Zealand White rabbits, this compound (0.003% to 0.1% in the diet) for 10 weeks dose-dependently inhibited the development of hypercholesterolemia, inhibited cholesterol accumulation in the aortic arch, and reduced the severity of coronary atherosclerosis .

作用機序

S-8921の主な作用機序には、回腸ナトリウム依存性胆汁酸共輸送体の阻害が含まれます。この阻害により、回腸における胆汁酸の再吸収が減少するため、胆汁酸の糞便排泄量が増加します。 その結果、肝臓は失われた分を補うためにより多くのコレステロールを胆汁酸に変換するため、血清コレステロール値が低下します . この化合物は、回腸粘膜細胞のブラシボーダー膜にあるナトリウム依存性胆汁酸輸送系を特異的に標的としています .

類似化合物の比較

This compoundは、回腸ナトリウム依存性胆汁酸共輸送体の強力で選択的な阻害においてユニークです。類似の化合物には、以下が含まれます。

ASBT阻害剤: 同じトランスポーターを標的とするものの、効力と選択性が異なる、頂端ナトリウム依存性胆汁酸トランスポーターの他の阻害剤.

胆汁酸吸着剤: 腸内で胆汁酸と結合して再吸収を防ぎ、排泄を促進する化合物.

This compoundは、その特異的な分子構造と胆汁酸輸送を阻害する高い効力により際立っており、研究や潜在的な治療用途に貴重な化合物となっています .

類似化合物との比較

S-8921 is unique in its potent and selective inhibition of the ileal sodium-dependent bile acid cotransporter. Similar compounds include:

ASBT inhibitors: Other inhibitors of the apical sodium-dependent bile acid transporter, such as those targeting the same transporter but with different potencies and selectivities.

Bile acid sequestrants: Compounds that bind bile acids in the intestine, preventing their reabsorption and promoting their excretion.

This compound stands out due to its specific molecular structure and high potency in inhibiting bile acid transport, making it a valuable compound for research and potential therapeutic applications .

生物活性

S-8921 is a synthetic compound recognized for its significant biological activity as an inhibitor of the ileal sodium-dependent bile acid transporter (IBAT) . Its molecular formula is , with a molecular weight of 540.6 g/mol. The compound has garnered attention for its potential therapeutic applications, particularly in treating conditions related to bile acid malabsorption and metabolic disorders, including chronic constipation and non-alcoholic fatty liver disease (NAFLD) .

This compound functions primarily through the inhibition of IBAT, which plays a crucial role in bile acid reabsorption in the ileum. By inhibiting this transporter, this compound alters bile acid homeostasis, leading to several pharmacological effects:

- Reduction in serum cholesterol levels : The inhibition of bile acid reabsorption promotes the conversion of cholesterol into bile acids, thereby reducing serum cholesterol levels.

- Impact on liver enzymes : The compound influences liver function by modulating enzyme activity related to lipid metabolism.

- Effects on low-density lipoprotein (LDL) receptors : this compound enhances LDL receptor activity, which can further aid in lowering cholesterol levels .

Table 1: Comparison of this compound with Other IBAT Inhibitors

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | C30H36O | IBAT Inhibitor | Potent inhibition with minimal off-target effects |

| S-8930 | C29H34O | IBAT Inhibitor | Higher potency than this compound |

| GSK2330672 | C27H31N3O5 | IBAT Inhibitor | Selective for specific bile acids |

| SC-435 | C28H33N3O4 | IBAT Inhibitor | Dual action on sodium-dependent transporters |

Pharmacokinetics and Metabolism

This compound is metabolized into its major metabolite, This compound G , which exhibits even stronger pharmacological activity. This metabolite is found in higher concentrations in the bile following oral administration, indicating that it may contribute significantly to the overall therapeutic effects of this compound .

Case Studies and Clinical Findings

Research has demonstrated that this compound can effectively reduce serum cholesterol and improve liver enzyme profiles in preclinical models. For instance, a study indicated that the administration of this compound led to a significant reduction in serum cholesterol levels and improved liver function markers in animal models .

Clinical Implications : The findings suggest that this compound could be beneficial for patients suffering from conditions like hyperlipidemia and NAFLD. Its ability to modulate bile acid metabolism presents a novel therapeutic avenue for managing these metabolic disorders.

Safety and Side Effects

While this compound shows promise as a therapeutic agent, understanding its safety profile is crucial. Interaction studies are ongoing to assess how this compound interacts with other drugs and biological systems. These studies aim to determine safe dosages and identify any potential side effects associated with its use .

特性

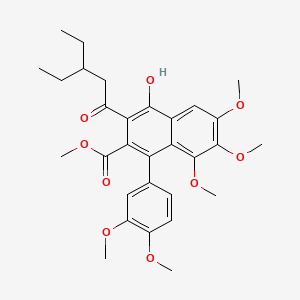

IUPAC Name |

methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylpentanoyl)-4-hydroxy-6,7,8-trimethoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O9/c1-9-16(10-2)13-19(31)25-26(30(33)39-8)23(17-11-12-20(34-3)21(14-17)35-4)24-18(27(25)32)15-22(36-5)28(37-6)29(24)38-7/h11-12,14-16,32H,9-10,13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJQEIIPZKQCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(=O)C1=C(C2=CC(=C(C(=C2C(=C1C(=O)OC)C3=CC(=C(C=C3)OC)OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164724 | |

| Record name | S 8921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151165-96-7 | |

| Record name | S 8921 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151165967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S 8921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-8921 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VG5BXF86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。